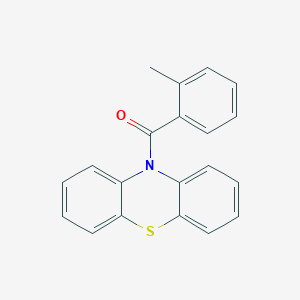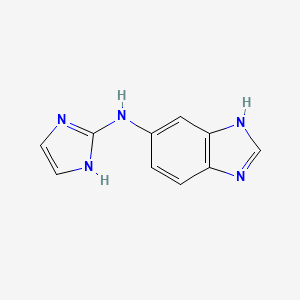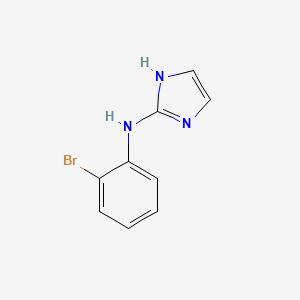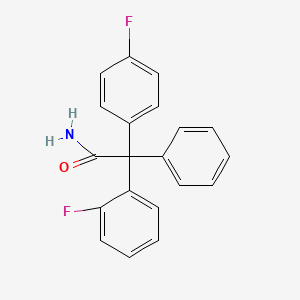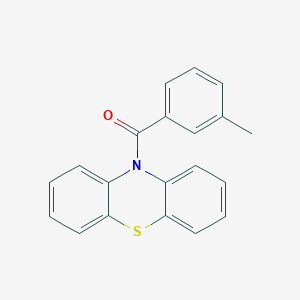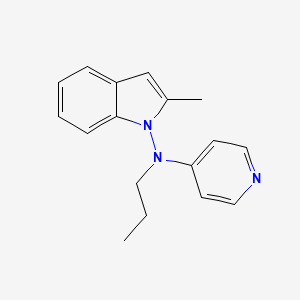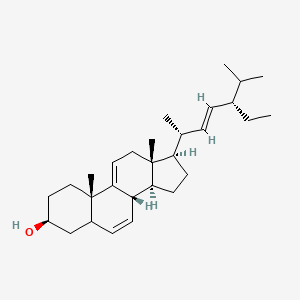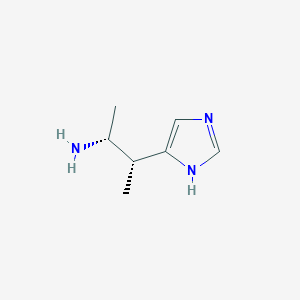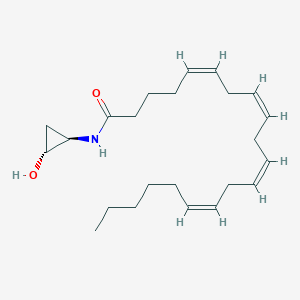
Cyclopropanolamide, 12a
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-N-Arachidonoylcyclopropanolamide is a synthetic compound that belongs to the class of fatty acid amides. It is structurally characterized by the presence of an arachidonoyl group attached to a cyclopropanolamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-N-Arachidonoylcyclopropanolamide typically involves the following steps:
Formation of the Cyclopropanolamide Core: The cyclopropanolamide core can be synthesized through the cyclopropanation of an appropriate alkene using diazo compounds, ylides, or carbene intermediates.
Attachment of the Arachidonoyl Group: The arachidonoyl group can be introduced via an amidation reaction between the cyclopropanolamide core and arachidonic acid or its derivatives under suitable conditions.
Industrial Production Methods: Industrial production of (1R,2R)-N-Arachidonoylcyclopropanolamide may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of efficient catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: (1R,2R)-N-Arachidonoylcyclopropanolamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or epoxidized derivatives, while reduction may produce saturated analogs.
科学的研究の応用
(1R,2R)-N-Arachidonoylcyclopropanolamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of fatty acid amides.
Biology: The compound is investigated for its potential role in modulating biological processes, including inflammation and cell signaling.
Medicine: Research explores its therapeutic potential in treating conditions such as pain, inflammation, and neurodegenerative diseases.
Industry: It may be utilized in the development of new materials and chemical products with specific properties.
作用機序
(1R,2R)-N-アラキドノイルシクロプロパンアミドの作用機序には、特定の分子標的や経路との相互作用が含まれます。
分子標的: この化合物は、カンナビノイド受容体などの受容体に結合し、その活性を影響を与える可能性があります。
関与する経路: 炎症、痛覚、神経保護に関連するシグナル伝達経路を調節することができます。
類似化合物:
N-アラキドノイルエタノールアミド (アナンダミド): 類似の生物活性を示す天然に存在する脂肪酸アミド。
N-オレオイルエタノールアミド: 代謝と食欲調節に異なる効果を持つ別の脂肪酸アミド。
独自性: (1R,2R)-N-アラキドノイルシクロプロパンアミドは、シクロプロパンアミドコアが独特の構造的および機能的な特性を与えているため、独自性があります。これは、他の脂肪酸アミドとは異なり、独自の生物活性や用途につながる可能性があります。
類似化合物との比較
N-Arachidonoylethanolamide (Anandamide): A naturally occurring fatty acid amide with similar biological activities.
N-Oleoylethanolamide: Another fatty acid amide with distinct effects on metabolism and appetite regulation.
Uniqueness: (1R,2R)-N-Arachidonoylcyclopropanolamide is unique due to its cyclopropanolamide core, which imparts specific structural and functional properties. This distinguishes it from other fatty acid amides and may result in unique biological activities and applications.
特性
分子式 |
C23H37NO2 |
|---|---|
分子量 |
359.5 g/mol |
IUPAC名 |
(5Z,8Z,11Z,14Z)-N-[(1R,2R)-2-hydroxycyclopropyl]icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)24-21-20-22(21)25/h6-7,9-10,12-13,15-16,21-22,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)/b7-6-,10-9-,13-12-,16-15-/t21-,22-/m1/s1 |
InChIキー |
LZHCSJBKBARIFQ-OXAAUTCPSA-N |
異性体SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@@H]1C[C@H]1O |
正規SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


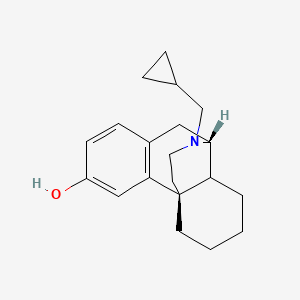
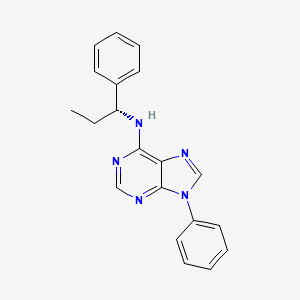
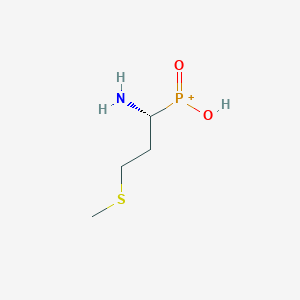
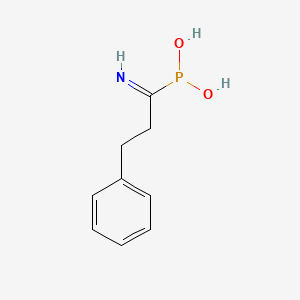
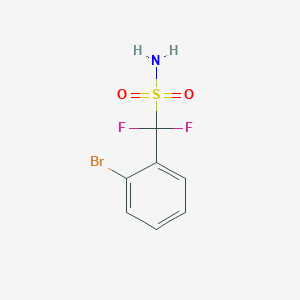
![(2R)-N-(6-(4-Chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-B]pyridin-4-YL)-2-hydroxypropanamide (enantiomeric mix)](/img/structure/B10838139.png)
